APN Inhibitory Potency: Nanomolar Ki vs. Micromolar IC50 for Bestatin
2-Amino-pentane-1,5-dithiol (EC27) demonstrates potent inhibition of Aminopeptidase N (APN) with a Ki of 32 nM determined on porcine APN [1]. This is in stark contrast to the classical inhibitor bestatin, which shows a substantially weaker IC50 of 16.9 µM against the same target (porcine APN) , representing a >500-fold difference in apparent target engagement.
Supports high-affinity APN block in assays where micromolar tools are insufficient.
Cross-study Ki vs. IC50 comparison; enzyme source and assay condition differences apply.
| Evidence Dimension | In vitro inhibition of Aminopeptidase N (APN) |
|---|---|
| Target Compound Data | EC27 Ki = 32 nM (Porcine APN, BindingDB via ChEMBL curation) |
| Comparator Or Baseline | Bestatin IC50 = 16.9 µM (Porcine APN, Cayman Chemical/Tocris literature) |
| Quantified Difference | 528-fold higher potency for EC27 (32 nM vs. 16,900 nM) |
| Conditions | Enzyme inhibition assays (Ki vs IC50, cross-study comparison limits precision) |
Why This Matters
Procuring EC27 is essential for experiments requiring robust, single-digit nanomolar APN blockade, where micromolar affinity of bestatin is insufficient to fully occupy the target.
- [1] BindingDB Entry BDBM50036969: (S)-2-Amino-pentane-1,5-dithiol. Affinity Data: Ki = 32 nM for Aminopeptidase N (Pig). View Source
